(3-benzyl-1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-3-piperidinyl)methanol
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Overview
Description
(3-benzyl-1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-3-piperidinyl)methanol, also known as BQCA, is a synthetic compound that has been studied for its potential use in various scientific research applications.
Mechanism of Action
(3-benzyl-1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-3-piperidinyl)methanol acts as a positive allosteric modulator of GABA-A receptors, which enhances the activity of these receptors and leads to increased inhibition of neuronal activity. This mechanism is similar to that of benzodiazepines, which are commonly used as anxiolytic and anticonvulsant drugs.
Biochemical and Physiological Effects:
(3-benzyl-1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-3-piperidinyl)methanol has been shown to have anxiolytic and anticonvulsant effects in animal models, which are likely due to its modulation of GABA-A receptors. (3-benzyl-1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-3-piperidinyl)methanol has also been shown to have sedative effects, indicating that it may have potential as a sleep aid.
Advantages and Limitations for Lab Experiments
One advantage of using (3-benzyl-1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-3-piperidinyl)methanol in lab experiments is its specificity for GABA-A receptors, which allows for targeted modulation of neuronal activity. However, (3-benzyl-1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-3-piperidinyl)methanol has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, further studies are needed to determine the optimal dosage and administration methods for (3-benzyl-1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-3-piperidinyl)methanol.
Future Directions
Future research on (3-benzyl-1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-3-piperidinyl)methanol could focus on its potential use in the treatment of anxiety, insomnia, and epilepsy. Additionally, studies could investigate the effects of (3-benzyl-1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-3-piperidinyl)methanol on other neurotransmitter systems and its potential for use in combination therapies. Further optimization of the synthesis method could also lead to improved yields and purity of (3-benzyl-1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-3-piperidinyl)methanol.
Synthesis Methods
(3-benzyl-1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-3-piperidinyl)methanol can be synthesized through a multistep process involving the reaction of 2-(3-pyridinyl)-4-quinolinecarboxylic acid with piperidine, followed by the addition of benzyl bromide and reduction with sodium borohydride. This method has been optimized to achieve high yields and purity of (3-benzyl-1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-3-piperidinyl)methanol.
Scientific Research Applications
(3-benzyl-1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-3-piperidinyl)methanol has been studied for its potential use in various scientific research applications, including as a modulator of GABA-A receptors, which are important targets for the treatment of anxiety, insomnia, and epilepsy. (3-benzyl-1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-3-piperidinyl)methanol has also been shown to have anxiolytic and anticonvulsant effects in animal models, making it a promising candidate for further research.
properties
IUPAC Name |
[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-(2-pyridin-3-ylquinolin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2/c32-20-28(17-21-8-2-1-3-9-21)13-7-15-31(19-28)27(33)24-16-26(22-10-6-14-29-18-22)30-25-12-5-4-11-23(24)25/h1-6,8-12,14,16,18,32H,7,13,15,17,19-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXROXMRWQUPCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4)(CC5=CC=CC=C5)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Benzyl-1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-3-piperidinyl)methanol |
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